molecular formula C7H10O2 B8310860 3-Methoxy-2-methyl-2-cyclopentenone

3-Methoxy-2-methyl-2-cyclopentenone

Cat. No.: B8310860
M. Wt: 126.15 g/mol
InChI Key: UNOGKKKQILBOFR-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-2-cyclopentenone is a cyclic enone derivative characterized by a five-membered cyclopentenone ring substituted with a methoxy group at the 3-position and a methyl group at the 2-position. Its molecular formula is C₇H₁₀O₂, with a calculated molecular weight of 126.15 g/mol. This compound is of interest in organic synthesis due to its reactive α,β-unsaturated ketone moiety, which participates in conjugate additions, Diels-Alder reactions, and catalytic reductions .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-methoxy-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-6(8)3-4-7(5)9-2/h3-4H2,1-2H3

InChI Key

UNOGKKKQILBOFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3-Methoxy-2-methyl-2-cyclopentenone C₇H₁₀O₂ 126.15 Methoxy, methyl, α,β-unsaturated ketone Organic synthesis intermediate
3-Methyl-2-cyclopentenone C₆H₈O 96.13 Methyl, α,β-unsaturated ketone Precursor for flavoring agents (e.g., Cyclotene)
2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene) C₆H₈O₂ 112.13 Hydroxyl, methyl, ketone Food flavoring (maple, caramel notes)
2-Ethyl-3-methoxy-cyclopent-2-enone C₈H₁₂O₂ 140.18 Methoxy, ethyl, α,β-unsaturated ketone Research intermediate in chemo-enzymatic synthesis
3-Methyl-2-pentyl-2-cyclopenten-1-one C₁₁H₁₈O 166.26 Pentyl, methyl, ketone Potential fragrance/pharmaceutical applications
Key Observations:
  • Electron-Donating Effects: The methoxy group in this compound enhances electron density at the α,β-unsaturated ketone, increasing reactivity toward nucleophiles compared to non-substituted analogs like 3-methyl-2-cyclopentenone .
  • Acidity Differences : Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) exhibits higher acidity due to the hydroxyl group (pKa ~4–5), enabling deprotonation under mild conditions, unlike its methoxy counterpart .

Physicochemical Properties

  • Boiling Points: While exact data for this compound is unavailable, analogs like 2-methylcyclopentanone boil at 139–140°C . The methoxy group likely raises the boiling point slightly due to dipole interactions.
  • Density: Methyl-substituted cyclopentenones (e.g., 3-methyl-2-cyclopentenone) have densities near 0.916 g/cm³, whereas methoxy groups may increase density marginally .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with a cyclopentenone precursor bearing a hydroxyl group at the 3-position. Diazomethane, a potent methylating agent, reacts with the hydroxyl group under controlled conditions to form the methoxy substituent. The reaction typically proceeds via an SN2 mechanism , where the deprotonated hydroxyl oxygen acts as a nucleophile, displacing nitrogen gas from diazomethane. Key considerations include:

  • Solvent selection : Anhydrous ether or tetrahydrofuran (THF) is preferred to avoid side reactions with protic solvents.

  • Temperature : Reactions are conducted at low temperatures (0–5°C) to mitigate the explosive risk associated with diazomethane.

  • Stoichiometry : A slight excess of diazomethane ensures complete conversion of the hydroxyl group.

Post-reaction purification involves fractional distillation or column chromatography to isolate the product from unreacted starting materials and by-products.

Alternative Methoxylation Routes

Sodium Methoxide as a Base Catalyst

The use of sodium methoxide (NaOCH₃) in DMF, as described in CN103333070B, highlights an alternative pathway for introducing methoxy groups. In this context, NaOCH₃ could facilitate both cyclization and methoxylation steps:

  • Cyclization : A diketone or diester undergoes base-induced intramolecular condensation.

  • Methoxylation : The methoxide ion acts as a nucleophile, displacing leaving groups (e.g., halides) adjacent to carbonyl functionalities.

Limitations

  • Competition between cyclization and methoxylation may reduce yield.

  • Harsh reaction conditions (e.g., reflux at 100–110°C) could degrade sensitive intermediates.

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary methods discussed:

Method Reagents/Conditions Advantages Disadvantages
Diazomethane methoxylationDiazomethane, ether, 0–5°CHigh regioselectivity; mild conditionsExplosivity risk; requires specialized equipment
Cyclization with NaOCH₃NaOCH₃, DMF, 100–110°CScalable; uses stable reagentsLower selectivity; potential side reactions

Q & A

Basic Research Questions

Q. How can the synthesis of 3-Methoxy-2-methyl-2-cyclopentenone be optimized for reproducibility in academic labs?

  • Methodological Answer : Start with precursor 3-Methyl-2-cyclopentenone (CAS 2758-18-1) and employ controlled methoxylation using anhydrous methanol and acid catalysis. Monitor reaction progress via GC-MS to track intermediate formation. Adjust stoichiometry of methoxy donors (e.g., methyl iodide) and reaction time to minimize side products like oligomers, which are common in cyclopentenone derivatives under acidic conditions . For purification, use fractional distillation (bp 145–161°C, depending on substituents) and validate purity via NMR (δ 2.1–2.5 ppm for methyl groups) .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer :

  • GC-MS : Confirm molecular ion peaks at m/z 126 (C₇H₁₀O₂) and fragmentation patterns (e.g., loss of methoxy group).
  • NMR : Use ¹H-NMR to distinguish between methyl (δ 1.2–1.5 ppm) and methoxy (δ 3.3–3.5 ppm) protons. ¹³C-NMR resolves carbonyl (δ 210–220 ppm) and cyclic ketone carbons.
  • IR : Validate carbonyl stretching (1700–1750 cm⁻¹) and methoxy C-O bonds (1100–1250 cm⁻¹).
    Cross-reference with databases like NIST Chemistry WebBook to resolve discrepancies in spectral assignments .

Advanced Research Questions

Q. How do catalytic systems influence the stereochemical outcomes of this compound derivatives in Diels-Alder reactions?

  • Methodological Answer : Test chiral Lewis acids (e.g., B(C₆F₅)₃) to control endo/exo selectivity. For example, B(C₆F₅)₃ catalyzes hydrosilylation of 3-Methyl-2-cyclopentenone, yielding 1,2-addition products with >90% enantiomeric excess (ee) under inert conditions . Compare with palladium-catalyzed reductions (e.g., triethylammonium formate system) to assess kinetic vs. thermodynamic product dominance. Use X-ray crystallography to resolve stereochemistry in cycloadducts .

Q. What computational methods are suitable for modeling the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate keto-enol tautomer stability. Solvent effects (e.g., polarity of methanol vs. DMSO) are modeled using the SMD continuum approach. Validate predictions experimentally via UV-Vis spectroscopy (λmax shifts) and variable-temperature NMR to observe proton exchange rates .

Q. How can researchers address contradictions in reported physical properties (e.g., melting points) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms.

  • DSC (Differential Scanning Calorimetry) : Identify polymorph transitions by heating samples at 10°C/min under nitrogen.
  • HPLC-PDA : Quantify impurities using C18 columns and gradient elution (acetonitrile/water).
    Cross-validate with literature from authoritative sources (e.g., Sigma-Aldrich technical notes) and report batch-specific data .

Experimental Design & Data Analysis

Q. What experimental controls are essential for studying the thermal degradation of this compound?

  • Methodological Answer :

  • Isothermal Stability Studies : Incubate samples at 40–80°C and monitor degradation via TGA (weight loss %) and GC-MS (volatile byproducts).
  • Control for Oxygen Sensitivity : Conduct parallel experiments under nitrogen vs. ambient air to assess oxidation pathways.
  • Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life .

Q. How should researchers design assays to evaluate the biological activity of this compound without interference from solvent artifacts?

  • Methodological Answer :

  • Solvent Selection : Use biocompatible solvents (e.g., DMSO at <0.1% v/v) confirmed via cytotoxicity assays.
  • Blanking Experiments : Pre-treat cell lines with solvent-only controls and subtract background signals in fluorescence/absorbance assays.
  • Dose-Response Validation : Ensure linearity in activity curves (R² > 0.95) and report IC₅₀ values with 95% confidence intervals .

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